Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- is a chemical compound with the molecular formula C6H8N4S It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- typically involves the reaction of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol with acetonitrile under specific conditions. One common method involves dissolving the triazole-thiol in a solvent such as dimethylformamide (DMF) and adding a base like cesium carbonate (Cs2CO3) to facilitate the reaction . The reaction mixture is then heated to a specific temperature to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This binding can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetonitrile,[(4,5-diphenyl-4H-1,2,4-triazol-3-YL)thio]-: Similar structure but with phenyl groups instead of methyl groups.
Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)oxy]-: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and binding properties. The presence of the sulfur atom also imparts distinct chemical and physical properties compared to its oxygen or phenyl-substituted analogs .
Eigenschaften
Molekularformel |
C6H8N4S |
---|---|
Molekulargewicht |
168.22 g/mol |
IUPAC-Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C6H8N4S/c1-5-8-9-6(10(5)2)11-4-3-7/h4H2,1-2H3 |
InChI-Schlüssel |
IPQBAYISRVLBNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)SCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.